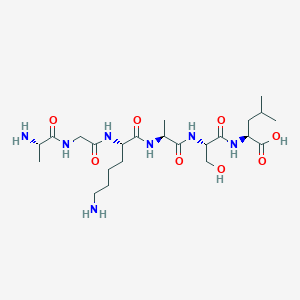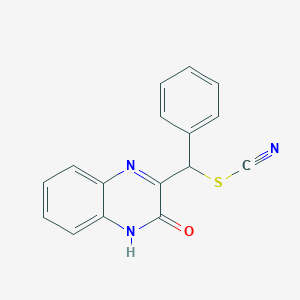
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate is a complex organic compound with the molecular formula C₁₆H₁₁N₃OS It is characterized by a quinoxaline core, a phenyl group, and a thiocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst like aluminum chloride.
Thiocyanate Functionalization: The final step involves the reaction of the intermediate with thiocyanate salts, such as potassium thiocyanate, under mild conditions to introduce the thiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate involves its interaction with biological macromolecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of DNA replication. The quinoxaline core can intercalate into DNA, further enhancing its biological activity.
類似化合物との比較
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl acetate
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl chloride
- (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl bromide
Comparison:
- Uniqueness: The presence of the thiocyanate group in (3-Oxo-3,4-dihydroquinoxalin-2-yl)(phenyl)methyl thiocyanate imparts unique reactivity, particularly in forming covalent bonds with nucleophiles.
- Reactivity: Compared to its acetate, chloride, and bromide analogs, the thiocyanate derivative exhibits distinct chemical behavior, especially in substitution and oxidation reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
289704-35-4 |
|---|---|
分子式 |
C16H11N3OS |
分子量 |
293.3 g/mol |
IUPAC名 |
[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl] thiocyanate |
InChI |
InChI=1S/C16H11N3OS/c17-10-21-15(11-6-2-1-3-7-11)14-16(20)19-13-9-5-4-8-12(13)18-14/h1-9,15H,(H,19,20) |
InChIキー |
OLOKNKPBDYDKDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3NC2=O)SC#N |
溶解性 |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

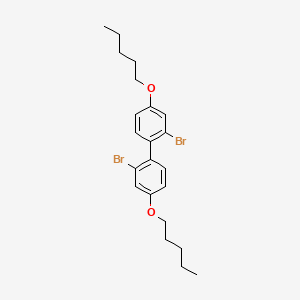
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
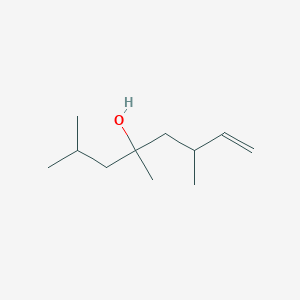
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
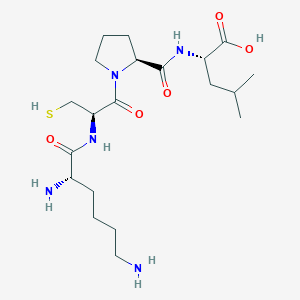
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
